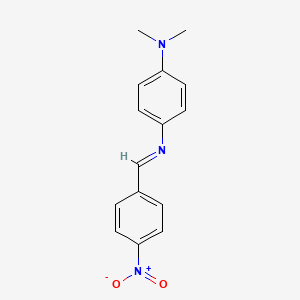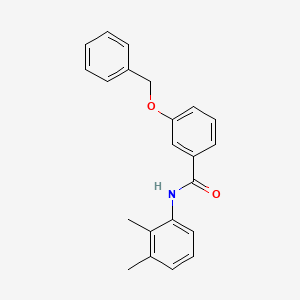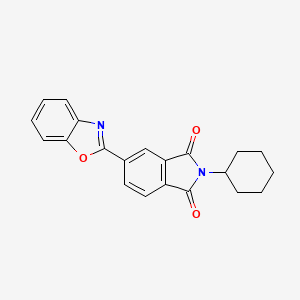
N,N-dimethyl-N'-(4-nitrobenzylidene)-1,4-benzenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-N'-(4-nitrobenzylidene)-1,4-benzenediamine, also known as DNNB, is a compound that has been widely used in scientific research due to its unique properties. DNNB is a yellow crystalline solid that is soluble in organic solvents. It has been used as a fluorescent probe to detect and quantify metal ions, as well as a photosensitizer in photodynamic therapy.
Mechanism of Action
The mechanism of action of N,N-dimethyl-N'-(4-nitrobenzylidene)-1,4-benzenediamine depends on its application. In metal ion sensing, N,N-dimethyl-N'-(4-nitrobenzylidene)-1,4-benzenediamine binds to metal ions through its nitro group, which forms a complex with the metal ion. In photodynamic therapy, N,N-dimethyl-N'-(4-nitrobenzylidene)-1,4-benzenediamine is activated by light, which causes it to generate reactive oxygen species that can damage cellular structures. In fluorescence microscopy, N,N-dimethyl-N'-(4-nitrobenzylidene)-1,4-benzenediamine is excited by light of a specific wavelength, causing it to emit fluorescence that can be detected and visualized.
Biochemical and Physiological Effects:
N,N-dimethyl-N'-(4-nitrobenzylidene)-1,4-benzenediamine has been shown to have minimal biochemical and physiological effects in vitro. However, more studies are needed to determine its effects in vivo.
Advantages and Limitations for Lab Experiments
N,N-dimethyl-N'-(4-nitrobenzylidene)-1,4-benzenediamine has several advantages for lab experiments, including its high selectivity for metal ions and its ability to generate reactive oxygen species in photodynamic therapy. However, N,N-dimethyl-N'-(4-nitrobenzylidene)-1,4-benzenediamine also has limitations, such as its potential toxicity and the need for specific light sources in fluorescence microscopy.
Future Directions
There are several future directions for research on N,N-dimethyl-N'-(4-nitrobenzylidene)-1,4-benzenediamine. One area of interest is the development of new metal ion sensors based on N,N-dimethyl-N'-(4-nitrobenzylidene)-1,4-benzenediamine that can detect other metal ions with high selectivity. Another area of interest is the optimization of N,N-dimethyl-N'-(4-nitrobenzylidene)-1,4-benzenediamine as a photosensitizer for photodynamic therapy, including the development of new light sources that can activate N,N-dimethyl-N'-(4-nitrobenzylidene)-1,4-benzenediamine more efficiently. Additionally, the use of N,N-dimethyl-N'-(4-nitrobenzylidene)-1,4-benzenediamine in fluorescence microscopy could be expanded to label and visualize other cellular structures and organelles.
Synthesis Methods
The synthesis of N,N-dimethyl-N'-(4-nitrobenzylidene)-1,4-benzenediamine involves the condensation of 4-nitrobenzaldehyde and N,N-dimethyl-1,4-phenylenediamine in the presence of an acid catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.
Scientific Research Applications
N,N-dimethyl-N'-(4-nitrobenzylidene)-1,4-benzenediamine has been used in various scientific research applications, including metal ion sensing, photodynamic therapy, and fluorescence microscopy. N,N-dimethyl-N'-(4-nitrobenzylidene)-1,4-benzenediamine has been shown to selectively bind to metal ions such as copper and zinc, making it a useful tool for detecting and quantifying these ions in biological samples. In photodynamic therapy, N,N-dimethyl-N'-(4-nitrobenzylidene)-1,4-benzenediamine has been used as a photosensitizer to generate reactive oxygen species that can kill cancer cells. In fluorescence microscopy, N,N-dimethyl-N'-(4-nitrobenzylidene)-1,4-benzenediamine has been used as a fluorescent probe to label and visualize cellular structures.
properties
IUPAC Name |
N,N-dimethyl-4-[(4-nitrophenyl)methylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-17(2)14-9-5-13(6-10-14)16-11-12-3-7-15(8-4-12)18(19)20/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAKOCHANTYBKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2,5-dimethylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5701485.png)
![N-cyclohexyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5701488.png)



![N-[4-(1-cyanocyclopentyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5701532.png)

![N-[3-(1-pyrrolidinyl)propyl]-2-naphthalenesulfonamide](/img/structure/B5701539.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B5701548.png)
![7-methyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5701551.png)


![N-(2,4-dimethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5701568.png)